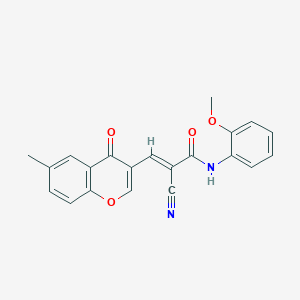
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and anti-diabetic activities. It has also shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide varies depending on its application. In antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, it suppresses the production of inflammatory cytokines. In anti-diabetic activity, it improves insulin sensitivity. In herbicidal activity, it inhibits the growth of weeds by interfering with photosynthesis. In fluorescent probe activity, it exhibits fluorescence when exposed to UV light.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different studies. It has been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. It also modulates the expression of various genes involved in different cellular processes. In animal studies, it has been found to have low toxicity and no adverse effects on vital organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in lab experiments include its low toxicity, high stability, and diverse applications. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions. Its high cost and complex synthesis method can also limit its availability for research purposes.
Direcciones Futuras
The potential applications of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in various fields provide numerous opportunities for future research. Some possible future directions include exploring its potential as a therapeutic agent for other diseases, investigating its mode of action in different cellular processes, optimizing its synthesis method to reduce cost and increase yield, and developing new applications in material science.
Métodos De Síntesis
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide involves the reaction of 2-methoxybenzaldehyde, malononitrile, 6-methyl-4H-chromen-4-one, and acryloyl chloride in the presence of triethylamine. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-7-8-18-16(9-13)20(24)15(12-27-18)10-14(11-22)21(25)23-17-5-3-4-6-19(17)26-2/h3-10,12H,1-2H3,(H,23,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPOQBSMSQKHP-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=C(C#N)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline](/img/structure/B5431283.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5431297.png)
![2-({5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5431298.png)
![2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5431316.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B5431331.png)

![4-morpholin-4-yl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5431334.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5431344.png)
![3-(2-ethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431347.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5431364.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)